molecular formula C9H6ClN3 B6243720 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile CAS No. 1780878-01-4

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile

Cat. No.: B6243720
CAS No.: 1780878-01-4
M. Wt: 191.6
InChI Key:
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Description

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is a chemical compound with the molecular formula C9H6ClN3 It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methyl isocyanide and cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted benzodiazoles, oxidized or reduced derivatives, and various cyclized heterocyclic compounds.

Scientific Research Applications

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate binding or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1H-1,3-benzodiazole-7-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-methyl-1H-1,3-benzodiazole-7-carbonitrile: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2-chloro-1H-1,3-benzodiazole:

Uniqueness

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is unique due to the presence of both the chlorine and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the formation of complex structures in materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile involves the reaction of 2-chloroaniline with malononitrile followed by cyclization and further reaction with methyl iodide.", "Starting Materials": [ "2-chloroaniline", "malononitrile", "methyl iodide", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloroaniline (1.0 eq) in ethanol and add malononitrile (2.0 eq) and sodium ethoxide (2.0 eq). Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture and filter the precipitated solid. Wash the solid with water and dry it.", "Step 3: Dissolve the solid obtained in step 2 in acetic acid and heat the mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture and filter the precipitated solid. Wash the solid with water and dry it.", "Step 5: Dissolve the solid obtained in step 4 in ethanol and add methyl iodide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 6: Cool the reaction mixture and filter the precipitated solid. Wash the solid with water and dry it to obtain 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile." ] }

CAS No.

1780878-01-4

Molecular Formula

C9H6ClN3

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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